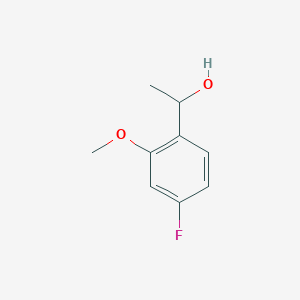

1-(4-Fluoro-2-methoxyphenyl)ethanol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-fluoro-2-methoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZVUWCKRCLTJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)F)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance in Modern Organic Synthesis and Medicinal Chemistry Research

The strategic importance of 1-(4-Fluoro-2-methoxyphenyl)ethanol in organic synthesis and medicinal chemistry lies in its unique combination of functional groups. The fluoro and methoxy (B1213986) substituents on the phenyl ring significantly influence the electronic properties of the molecule, which can in turn affect reactivity and biological activity. Fluorine, in particular, is a bioisostere for the hydrogen atom and can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The methoxy group can also modulate these properties and provides a site for further chemical modification.

In medicinal chemistry, this compound serves as a key intermediate or building block for the synthesis of a range of biologically active molecules. For instance, derivatives of fluorinated and methoxylated phenyl structures are explored for their potential as therapeutic agents. Research has shown that related structures are investigated for their anti-HIV activity, highlighting the potential of this chemical scaffold in drug discovery. rsc.org The ethanol (B145695) side chain provides a reactive handle for further synthetic transformations, allowing for the construction of more elaborate molecular architectures.

The utility of this compound as a synthetic intermediate is underscored by its application in the preparation of various heterocyclic and aromatic compounds. For example, it can be a precursor to substituted anilines and other complex molecules that are central to the development of new materials and pharmaceuticals. prepchem.com The ability to readily access this compound and its derivatives makes it a valuable tool for chemists engaged in the design and synthesis of novel chemical entities.

Overview of Current Research Trends for Substituted Arylethanols

Substituted arylethanols, the chemical class to which 1-(4-Fluoro-2-methoxyphenyl)ethanol belongs, are a focal point of extensive research due to their prevalence in natural products and their utility as chiral building blocks for asymmetric synthesis. A significant trend in this area is the development of stereoselective methods for their preparation, as the biological activity of chiral molecules is often dependent on their stereochemistry.

Recent advancements have focused on chemoenzymatic and catalytic asymmetric reductions to produce enantiomerically pure arylethanols. acs.orgresearchgate.net These methods offer high selectivity and are often conducted under mild conditions, making them attractive for green chemistry applications. For example, the use of alcohol dehydrogenases for the asymmetric reduction of corresponding ketones is a well-established and powerful strategy. researchgate.netmdpi.com

Furthermore, research is actively exploring the coupling reactions of substituted arylethanols to form new carbon-carbon bonds, expanding their synthetic utility. lu.se The development of novel catalytic systems that can activate and transform the alcohol moiety in a selective manner is a key area of investigation. These trends highlight the ongoing effort to expand the synthetic toolbox for the manipulation of substituted arylethanols, enabling the creation of increasingly complex and functionally diverse molecules. science.gov

Rationale for Comprehensive Investigation of 1 4 Fluoro 2 Methoxyphenyl Ethanol

Exploration of Established Synthetic Pathways

Established synthetic routes provide reliable and scalable methods for the preparation of this compound. These pathways primarily involve the transformation of readily available carbonyl precursors.

A primary and straightforward method for synthesizing this compound is the reduction of the corresponding ketone, 1-(4-fluoro-2-methoxyphenyl)ethanone, also known as 4-fluoro-2-methoxyacetophenone. chemicalbook.comsigmaaldrich.com This transformation targets the carbonyl group, converting it to a secondary alcohol.

Commonly employed reducing agents for this purpose include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents are effective for achieving high yields of the desired alcohol. Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C), also serves as an efficient reduction method. prepchem.com

Furthermore, biocatalytic reductions offer a green chemistry approach. Microbial transformations using various fungal cultures, such as those from the genera Penicillium and Aspergillus, have demonstrated the capability to reduce substituted acetophenones with high efficiency. researchgate.net Specific ketoreductase enzymes, sourced from organisms like Candida, Pichia, and Saccharomyces, can also be employed for the enantioselective reduction of precursor ketones to yield chiral alcohols. mdpi.com

Table 1: Selected Methods for the Reduction of 1-(4-fluoro-2-methoxyphenyl)ethanone

| Precursor | Method | Reagent/Catalyst | Product | Reference |

|---|---|---|---|---|

| 1-(4-fluoro-2-methoxyphenyl)ethanone | Chemical Reduction | Sodium Borohydride (NaBH₄) | This compound | |

| 1-(4-fluoro-2-methoxyphenyl)ethanone | Catalytic Hydrogenation | H₂ / Palladium on Carbon | This compound | prepchem.com |

| Substituted Acetophenones | Biocatalytic Reduction | Penicillium sp. / Aspergillus sp. | Chiral Substituted Alcohols | researchgate.net |

An alternative strategy for constructing the this compound skeleton involves the formation of a new carbon-carbon bond through nucleophilic addition to an aldehyde precursor. The key starting material for this route is 4-fluoro-2-methoxybenzaldehyde (B41509). chemimpex.comthermofisher.com

The Grignard reaction is a classic and highly effective example of this approach. pressbooks.pub By reacting 4-fluoro-2-methoxybenzaldehyde with a methyl-containing Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), the methyl nucleophile attacks the electrophilic carbonyl carbon. smolecule.com This addition forms a magnesium alkoxide intermediate, which upon acidic workup, yields the target secondary alcohol, this compound. This method is fundamental in organic synthesis for building molecular complexity. pressbooks.pub

Functional group interconversion (FGI) strategies encompass the synthesis of the necessary carbonyl precursors from other commercially available materials. For instance, 4-fluoro-2-methoxyacetophenone can be prepared via a Friedel-Crafts acylation of m-fluoroanisole using acetyl chloride and a Lewis acid catalyst like aluminum trichloride. google.com Similarly, related benzaldehydes can be synthesized through methods like the regiospecific formylation of substituted anisoles. umich.edu

Other FGI approaches might involve the manipulation of substituents on the aromatic ring. For example, a methoxy group can be cleaved to a phenol (B47542) using reagents like boron tribromide (BBr₃), which can then be reprotected or used in subsequent reactions. umich.eduresearchgate.net These multi-step sequences provide flexibility in accessing the required precursors from a diverse range of starting materials.

Catalytic Asymmetric Synthesis Approaches

For applications where enantiopurity is critical, such as in the pharmaceutical industry, catalytic asymmetric methods are employed to produce a specific stereoisomer of this compound.

Asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) of the prochiral ketone, 4-fluoro-2-methoxyacetophenone, are powerful techniques for producing enantiomerically enriched this compound. These reactions utilize chiral catalysts to direct the addition of hydrogen from one face of the carbonyl group.

Ruthenium(II) complexes containing chiral ligands, such as those derived from indan-ambox, have been shown to be highly effective for the asymmetric hydrogenation of substituted acetophenones, achieving excellent conversions and high enantiomeric excess (ee). rsc.org Likewise, platinum catalysts supported on materials like titanium dioxide (TiO₂) and modified with chiral alkaloids like cinchonidine (B190817) have been investigated for the enantioselective hydrogenation of related ketones. researchgate.net

Asymmetric transfer hydrogenation (ATH) offers an alternative that avoids the use of high-pressure hydrogen gas. This method typically uses isopropanol (B130326) or a formic acid/triethylamine mixture as the hydrogen source in the presence of a chiral transition metal catalyst. liv.ac.uk Ruthenium complexes with ligands like Ts-dpen (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) are well-established catalysts for the ATH of various aromatic ketones, including p-fluoroacetophenone, yielding chiral alcohols with high enantioselectivity. liv.ac.ukresearchgate.net

Table 2: Catalytic Asymmetric Hydrogenation of Substituted Acetophenones

| Substrate | Catalyst System | Hydrogen Source | Key Findings | Reference |

|---|---|---|---|---|

| Substituted Acetophenones | RuCl₂(indan-ambox)(PPh₃) | H₂ (gas) | >99% conversion, up to 97% ee | rsc.org |

| 4'-Fluoroacetophenone | [Ru(p-cymene)Cl₂]₂ / Chiral Ligand | Isopropanol (IPA) | High conversion and ee at elevated temperatures | researchgate.net |

| Acetophenone (B1666503) Derivatives | Ru–Ts-dpen | HCOOH–NEt₃ in water | High conversion and enantioselectivity (up to 97% ee) | liv.ac.uk |

| 4-Methoxyacetophenone | Pt/TiO₂ modified with Cinchonidine | H₂ (gas) | Enantiomeric excess near 30% observed | researchgate.net |

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. While direct organocatalytic synthesis of this compound is less commonly reported, related transformations highlight its potential. For example, chiral amines can catalyze the asymmetric addition of nucleophiles to imines, and the Michael addition of fluorooxindole enolates demonstrates the ability to create complex fluorinated chiral centers. google.comnih.gov The aldol-Tishchenko reaction is another organocatalytic method capable of producing fluorinated 1,3-diols with excellent stereocontrol. theses.fr

Biocatalysis represents a key metal-free asymmetric transformation. The use of whole-cell systems or isolated enzymes (ketoreductases) for the reduction of 4-fluoro-2-methoxyacetophenone is a highly effective method for obtaining the chiral alcohol. mdpi.com For instance, the yeast Trigonopsis variabilis has been used for the anti-Prelog stereoselective reduction of 4'-methoxyacetophenone (B371526) to the corresponding (R)-alcohol with excellent yield and enantiomeric excess. researchgate.net Such biocatalytic methods are valued for their high selectivity and environmentally benign reaction conditions. researchgate.net

Diastereoselective Synthesis Considerations

The synthesis of specific stereoisomers of this compound is critical, particularly for its potential applications where biological activity is dependent on a specific three-dimensional structure. The primary route to achieving this is through the asymmetric reduction of the prochiral ketone, 4'-fluoro-2'-methoxyacetophenone. This transformation is often accomplished using chiral reducing agents or biocatalytic methods.

One of the key considerations in diastereoselective synthesis is the choice of catalyst and reaction conditions, which can profoundly influence the stereochemical outcome. nih.gov Chemical methods often employ chiral borane (B79455) reagents. For instance, reagents like B-Chlorodiisopinocampheylborane (DIP-Chloride) have proven effective for the asymmetric reduction of various aralkyl ketones, often yielding alcohols with high enantiomeric excess (ee). dtic.mil The mechanism involves the formation of a transient six-membered ring intermediate, where the steric bulk of the reagent directs the hydride delivery to one face of the ketone, leading to a preferred stereoisomer. The temperature is a crucial parameter; reductions performed at lower temperatures, such as -25 °C, typically result in higher enantioselectivity. dtic.mil

Biocatalytic reductions represent a powerful alternative, utilizing whole-cell systems or isolated enzymes like alcohol dehydrogenases (ADHs). nih.gov These enzymatic reactions are renowned for their high enantio- and stereoselectivity under mild conditions. nih.govresearchgate.net For example, alcohol dehydrogenases from sources like Rhodotorula rubra have been successfully used to reduce α-haloacetophenones to the corresponding (R)-halohydrins with excellent enantiomeric excess (>99% ee). nih.gov The reduction generally follows Prelog's rule, yielding the (S)-alcohol. researchgate.net The substrate itself, including the position and nature of substituents on the phenyl ring, can significantly impact the efficiency and selectivity of these biocatalytic reductions. researchgate.net

The table below summarizes findings for the asymmetric reduction of related ketones, illustrating the effectiveness of different catalytic systems.

Table 1: Diastereoselective Reduction of Prochiral Ketones

| Catalyst/Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (S)-1-phenylethanol dehydrogenase | 4'-Fluoroacetophenone | (S) | >99% | nih.gov |

| Rhodotorula rubra KCh 82 | 2-Chloro-4'-fluoro-phenyetan-1-one | (R) | >99% | nih.gov |

| Red Algae (C. merolae) | Fluoro acetophenone derivatives | (S) | Good | researchgate.net |

| DIP-Chloride | Cyclohexyl trifluoromethyl ketone | Not Specified | 87% | dtic.mil |

Evaluation of Novel Synthetic Methodologies

In line with the principles of modern organic synthesis, research has been directed towards developing novel methodologies that offer improvements in terms of reaction time, yield, and environmental impact.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a significant advancement, offering a powerful alternative to conventional heating methods. researchgate.net This technique utilizes microwave irradiation to heat reaction mixtures, leading to a rapid and uniform temperature increase throughout the medium. researchgate.net The primary advantages include dramatically reduced reaction times, improved yields, and often cleaner reactions with fewer byproducts. researchgate.netrsc.org

For the synthesis of alcohol derivatives, microwave irradiation can significantly accelerate the final reduction step. In a related synthesis, the use of microwaves reduced the reaction time for an ethanol (B145695) formation step from 12 hours under conventional heating to just 35 minutes, while maintaining a high yield of 89%. smolecule.com Similarly, in the synthesis of various heterocyclic compounds, microwave-assisted methods have been shown to shorten reaction times from several hours to mere minutes. rsc.orgnih.gov For example, the synthesis of certain 1,2,4-triazole (B32235) derivatives was completed in 30 minutes under microwave irradiation, compared to 27 hours using conventional heating, achieving an impressive 96% yield. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield (%) | Reference |

|---|---|---|---|---|

| Ethanol Formation | 12 hours | 35 minutes | 89% | smolecule.com |

| 1,2,4-Triazole Derivative Synthesis | 27 hours | 30 minutes | 96% | rsc.org |

| Schiff Base Formation | 7 hours | 10-30 minutes | 58-84% | nih.gov |

Environmentally Benign Synthetic Protocols

The development of environmentally benign, or "green," synthetic protocols is a major focus in chemical manufacturing, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net For the synthesis of this compound and related compounds, several green chemistry approaches have been explored.

One key strategy is the use of environmentally friendly solvents. Water and ethanol are preferred choices as they are non-toxic, readily available, and safe to handle. rsc.orgd-nb.info Research has shown that some reactions, such as the tandem hydration and transfer hydrogenation of alkynes to produce alcohols, can be performed efficiently in water, which serves as an excellent reaction medium. d-nb.info Similarly, catalyst-free, one-pot multicomponent reactions have been successfully carried out in aqueous ethanol, offering high yields (89-96%) and avoiding the need for hazardous organic solvents or catalysts. rsc.org

The use of ultrasound irradiation is another green technique that can accelerate reactions, improve yields, and operate under mild conditions. rsc.orgnih.gov It enhances mass transfer through acoustic cavitation, providing an energy-efficient alternative to conventional heating. rsc.org For instance, the synthesis of hydrazine (B178648) carboxamides was significantly faster and higher-yielding when performed under ultrasonic irradiation in a water-glycerol solvent system compared to traditional heating methods. nih.gov

Biocatalysis, as mentioned in the context of diastereoselective synthesis, is inherently a green technology. scispace.com It utilizes enzymes or whole organisms to perform chemical transformations with high specificity under mild, aqueous conditions, thereby avoiding the harsh reagents and conditions often associated with traditional chemical synthesis. researchgate.netnih.gov

Advanced Spectroscopic Techniques for Structural Elucidation

The structural framework of this compound is definitively established through the application of sophisticated spectroscopic methods. These techniques provide a comprehensive picture of the molecule's connectivity and electronic environment.

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The ¹H NMR spectrum of this compound provides critical information about the number, environment, and connectivity of protons in the molecule. The expected signals would include:

Aromatic Protons: The three protons on the substituted phenyl ring would appear in the aromatic region (typically δ 6.5-7.5 ppm). Their specific chemical shifts and coupling patterns (multiplicity) are influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atom. The proton ortho to the hydroxyl-bearing carbon and meta to the fluorine would likely show complex splitting due to coupling with neighboring aromatic protons and potentially through-space coupling with fluorine.

Methine Proton (-CHOH): The proton on the carbon bearing the hydroxyl group would appear as a quartet (due to coupling with the adjacent methyl protons) at a characteristic downfield position.

Methyl Protons (-CH₃): The three protons of the methyl group on the ethanol side chain would present as a doublet, coupled to the adjacent methine proton.

Methoxy Protons (-OCH₃): The three protons of the methoxy group would appear as a distinct singlet, typically in the range of δ 3.8-4.0 ppm.

Hydroxyl Proton (-OH): The hydroxyl proton signal can be a broad singlet, and its chemical shift is variable depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound No experimental data was found in the search results. The following table is a prediction based on general principles and data from analogous compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | ~6.7 - 7.4 | m (multiplet) | - |

| CH(OH) | ~5.0 - 5.2 | q (quartet) | ~6.5 |

| OCH₃ | ~3.8 - 3.9 | s (singlet) | - |

| CH₃ | ~1.4 - 1.5 | d (doublet) | ~6.5 |

| OH | Variable | s (singlet, broad) | - |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on each unique carbon atom in the molecule. For this compound, nine distinct signals are expected. The presence of the fluorine atom introduces C-F coupling, which splits the signals of nearby carbons.

Aromatic Carbons: Six signals would correspond to the carbons of the phenyl ring. The carbon directly bonded to the fluorine (C-F) will show a large one-bond coupling constant (¹JCF), appearing as a doublet. Other aromatic carbons will also exhibit smaller couplings (²JCF, ³JCF, ⁴JCF), which are invaluable for definitive assignments. The carbons attached to the methoxy group (C-O) and the ethanol substituent will be shifted accordingly.

Methine Carbon (-CHOH): The carbon bearing the hydroxyl group would appear in the range of δ 65-75 ppm.

Methoxy Carbon (-OCH₃): The methoxy carbon signal is typically found around δ 55-60 ppm.

Methyl Carbon (-CH₃): The methyl carbon of the ethanol group would be the most upfield signal, appearing around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound No experimental data was found in the search results. The following table is a prediction based on general principles and data from analogous compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (nJCF, Hz) |

|---|---|---|

| C-F | ~158 - 162 (d) | ¹J ≈ 245 |

| C-OCH₃ | ~155 - 157 (d) | ²J ≈ 10-15 |

| C-CH(OH) | ~128 - 132 (d) | ³J ≈ 5-10 |

| Aromatic C-H | ~100 - 125 | J ≈ 5-25 |

| CH(OH) | ~65 - 70 | - |

| OCH₃ | ~55 - 56 | - |

| CH₃ | ~23 - 25 | - |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are utilized. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a key correlation would be observed between the methine proton (-CHOH) and the methyl protons (-CH₃), confirming the ethanol side chain structure. Correlations between adjacent aromatic protons would also help delineate the substitution pattern on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). mdpi.com It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For instance, the proton signal for the methoxy group would correlate with the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bonds) correlations between protons and carbons. mdpi.comnih.gov It is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For example, the methoxy protons would show a correlation to the aromatic carbon they are attached to (C-2), and the methyl protons (-CH₃) would show correlations to both the methine carbon (-CHOH) and the aromatic carbon at position 1.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would display several characteristic absorption bands that confirm the presence of its key functional groups.

O-H Stretch: A strong, broad absorption band in the region of 3600-3200 cm⁻¹ in the IR spectrum is characteristic of the hydroxyl group's stretching vibration, with the broadening due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methine groups) appear just below 3000 cm⁻¹.

C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring usually result in several bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: Two distinct C-O stretching bands are expected. The C-O stretch of the alcohol group would appear in the 1260-1000 cm⁻¹ range. The aryl-alkyl ether C-O stretch (from the methoxy group) would also absorb in this region, often showing a strong, characteristic band.

C-F Stretch: The carbon-fluorine bond stretch gives rise to a strong absorption in the 1250-1020 cm⁻¹ region.

Table 3: Predicted Major Vibrational Modes for this compound No experimental data was found in the search results. The following table is a prediction based on general principles and data from analogous compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (alcohol) | 3600 - 3200 | Strong, Broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |

| C-O stretch (alcohol & ether) | 1260 - 1000 | Strong |

| C-F stretch | 1250 - 1020 | Strong |

Infrared (IR) and Raman Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its hydroxyl, methoxy, fluoro, and phenyl groups.

Analysis of related fluorinated and methoxylated aromatic compounds provides a basis for assigning these vibrational frequencies. ekb.egorientjchem.org For instance, the presence of a hydroxyl (-OH) group gives rise to a strong, broad absorption band in the region of 3400 cm⁻¹. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching from the ethyl and methoxy groups are observed just below this value. orientjchem.org The C=C stretching vibrations within the benzene (B151609) ring are expected in the 1580-1600 cm⁻¹ range. The spectrum will also feature strong bands corresponding to the C-O stretching of the alcohol and the aryl ether, as well as the C-F stretching vibration. ekb.egorientjchem.org

Table 1: Predicted FT-IR Spectral Data for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Alcohol | ~3400 (broad) |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Aliphatic (CH₃, CH) | 2850 - 3000 |

| C=C Stretch | Aromatic Ring | 1580 - 1600 |

| C-F Stretch | Fluoroaromatic | 1200 - 1250 |

| C-O-C Stretch | Aryl Ether | ~1240 (asymmetric) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. ubbcluj.ro When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For this compound, the presence of the substituted benzene ring, a chromophore, is responsible for its UV absorption.

The expected electronic transitions are primarily π → π* transitions, associated with the π-electron system of the aromatic ring. libretexts.org These transitions are typically intense. Additionally, the non-bonding (n) electrons on the oxygen atoms of the hydroxyl and methoxy groups can undergo n → π* transitions, which are generally weaker and may appear at longer wavelengths. libretexts.org The substitution pattern on the benzene ring, including the electron-donating methoxy group and the electron-withdrawing fluorine atom, influences the energy of these transitions and thus the maximum absorption wavelength (λmax). In molecules with extended π systems, the energy gap for these transitions narrows, leading to absorption at longer wavelengths. libretexts.org

Table 2: Predicted Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Chromophore | Expected Wavelength Region (nm) |

|---|---|---|---|

| π → π* | π (bonding) → π* (antibonding) | Phenyl Ring | 200 - 280 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns.

For this compound (C₉H₁₁FO₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. However, for alcohols, this peak can be weak or absent due to rapid fragmentation. libretexts.org A common fragmentation pathway for alcohols is the loss of a water molecule, leading to an [M-H₂O]⁺ peak. libretexts.org Another significant fragmentation is the alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom. For this molecule, loss of a methyl radical (•CH₃) would result in a highly stable, resonance-delocalized oxonium ion.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the ions, allowing for the unambiguous determination of the elemental formula. The calculated monoisotopic mass of the precursor ketone, 1-(4-fluoro-2-methoxyphenyl)ethanone (C₉H₉FO₂), is 168.05865 Da. uni.lu Therefore, the exact mass of this compound (C₉H₁₁FO₂) is expected to be approximately 170.0743 Da.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value (Nominal) | Predicted Fragment Ion | Description |

|---|---|---|

| 170 | [C₉H₁₁FO₂]⁺ | Molecular Ion [M]⁺ |

| 155 | [C₈H₈FO]⁺ | Loss of methyl group (•CH₃) from alcohol moiety |

| 152 | [C₉H₈FO]⁺ | Loss of water (H₂O) from [M]⁺ |

| 142 | [C₈H₇FO]⁺ | Likely from fragmentation of the phenyl ring system |

X-ray Crystallography for Solid-State Structure Determination (where applicable for related compounds)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not readily found in the searched literature, examining the crystal structures of closely related compounds provides valuable structural insights.

Compounds containing both fluorophenyl and methoxyphenyl moieties, such as chalcone (B49325) derivatives, have been studied. nih.goviucr.org These studies reveal key structural parameters like bond lengths, bond angles, and the dihedral angles between the aromatic rings. For example, in 3-(2-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, the crystal system is orthorhombic with a P b c a space group. iucr.org Similarly, (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one crystallizes in a monoclinic system. nih.gov These analyses show how intermolecular forces, such as hydrogen bonds and van der Waals interactions, dictate the packing of the molecules in the crystal lattice. iucr.org This information suggests that this compound, if crystallized, would likely exhibit intermolecular hydrogen bonding via its hydroxyl group, significantly influencing its solid-state architecture.

Table 4: Crystallographic Data for Related Compounds

| Compound Name | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

|---|---|---|---|---|---|

| 3-(2-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | C₁₆H₁₃FO₂ | Orthorhombic | P b c a | a=7.4511 Å, b=11.0541 Å, c=31.031 Å | iucr.org |

| (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one | C₁₆H₁₂BrFO₂ | Monoclinic | P2₁/c | a=11.056 Å, b=4.1110 Å, c=30.825 Å, β=96.76° | nih.gov |

Computational Chemistry and Theoretical Investigations on 1 4 Fluoro 2 Methoxyphenyl Ethanol

Quantum Chemical Calculation Methodologies

The foundation of modern computational studies on organic molecules lies in a variety of quantum chemical methods, each with its own balance of accuracy and computational cost. For a molecule such as 1-(4-fluoro-2-methoxyphenyl)ethanol, a combination of these methods is often employed to provide a comprehensive theoretical picture.

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its favorable combination of accuracy and computational efficiency. DFT methods are used to investigate a wide array of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties. For fluorinated aromatic compounds, specific functionals within DFT have been shown to provide reliable results. The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, is a popular choice and has been widely used for a variety of organic molecules. Other functionals, such as those from the M06 suite (e.g., M06-2X), are often employed for systems where non-covalent interactions are significant.

In a typical DFT study of this compound, the initial step would involve geometry optimization to find the lowest energy structure of the molecule. This is followed by frequency calculations to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations would also yield thermodynamic data such as enthalpy and Gibbs free energy.

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, also play a crucial role, particularly for benchmarking purposes. Methods like Møller-Plesset perturbation theory (e.g., MP2) can provide a more accurate description of electron correlation effects, which can be important for systems with significant non-covalent interactions. However, the higher computational cost of these methods often limits their application to smaller systems or for single-point energy calculations on DFT-optimized geometries.

Semi-empirical methods, such as AM1 and PM3, offer a computationally less expensive alternative. These methods use a simplified Hamiltonian and parameters derived from experimental data. While they are generally less accurate than DFT or ab initio methods, they can be useful for preliminary conformational searches of larger molecules or for systems where a qualitative understanding of the electronic structure is sufficient. For this compound, semi-empirical methods could be used to rapidly screen a large number of possible conformations before subjecting the most stable ones to more rigorous DFT or ab initio calculations.

The choice of basis set and functional is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy of the results. For a molecule containing fluorine, oxygen, and a benzene (B151609) ring, a basis set that can adequately describe polarization and diffuse electron density is essential. Pople-style basis sets, such as 6-31G(d,p) or 6-311+G(d,p), are commonly used. The inclusion of polarization functions (d,p) allows for anisotropy in the electron distribution, while diffuse functions (+) are important for describing weakly bound electrons and non-covalent interactions.

The selection of a functional is often guided by previous studies on similar systems. For fluorinated and methoxy-substituted aromatics, it is important to validate the chosen functional against experimental data or higher-level ab initio calculations if available. This validation might involve comparing calculated properties, such as bond lengths, bond angles, or vibrational frequencies, with experimental values. The table below presents a hypothetical comparison of key geometrical parameters for this compound calculated with different levels of theory.

| Parameter | B3LYP/6-31G(d,p) | M06-2X/6-311+G(d,p) | MP2/aug-cc-pVDZ |

| C-F Bond Length (Å) | 1.352 | 1.348 | 1.345 |

| C-O (methoxy) Bond Length (Å) | 1.365 | 1.361 | 1.358 |

| C-O (hydroxyl) Bond Length (Å) | 1.428 | 1.425 | 1.422 |

| O-H Bond Length (Å) | 0.965 | 0.968 | 0.971 |

| C-C-O-H Dihedral Angle (°) | 65.2 | 63.8 | 62.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Potential Energy Landscapes

The flexibility of the ethanol (B145695) side chain in this compound gives rise to multiple possible conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

A systematic conformational search is typically performed to identify the stable conformers of this compound. This can be achieved by rotating the key dihedral angles, such as the C-C-O-H and the C-C-C-O angles, and performing geometry optimizations for each starting structure. The relative energies of the resulting conformers are then compared to identify the global minimum and other low-energy structures.

For this molecule, several stable conformers can be anticipated, differing in the orientation of the hydroxyl group and its potential for intramolecular interactions. The relative energies of these conformers are influenced by a delicate balance of steric and electronic effects.

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

| Conformer A (OH gauche) | 0.00 | 65.8 |

| Conformer B (OH anti) | 0.85 | 23.1 |

| Conformer C (OH interacting with methoxy) | 1.52 | 11.1 |

Note: The data in this table is hypothetical and for illustrative purposes.

The presence of a hydroxyl group and an aromatic ring in this compound allows for the possibility of intramolecular interactions that can stabilize certain conformations. An OH/π interaction, where the hydroxyl proton interacts with the electron-rich π-system of the benzene ring, is a likely stabilizing factor in some conformers. Additionally, an intramolecular hydrogen bond between the hydroxyl hydrogen and the oxygen of the methoxy (B1213986) group is also possible, although this would require a specific orientation of the side chain that might be sterically hindered.

Computational tools such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize and quantify these weak interactions. NBO analysis can reveal donor-acceptor interactions between orbitals, providing evidence for hydrogen bonding or other charge transfer interactions. QTAIM analysis can identify bond critical points between atoms, which are indicative of an interaction, and the properties of these critical points can be used to classify the nature and strength of the interaction. The electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point are key indicators of the strength and nature of the interaction.

| Interaction Type | Donor | Acceptor | ρ (a.u.) | ∇²ρ (a.u.) |

| OH/π | O-H | Benzene Ring | 0.009 | +0.025 |

| Intramolecular H-bond | O-H | O (methoxy) | 0.015 | +0.048 |

Note: The data in this table is hypothetical and for illustrative purposes.

Torsional Scans and Energy Minimization Studies

Computational chemistry provides powerful tools for understanding the three-dimensional structure and conformational flexibility of molecules like this compound. Torsional scans and energy minimization are key techniques used to explore a molecule's potential energy surface, identifying stable conformations and the energy barriers that separate them. qcware.comdeeporigin.comq-chem.comnih.govtu-dresden.de

A torsional scan, also known as a potential energy surface scan, involves systematically rotating a specific dihedral angle within the molecule while optimizing the remaining geometric parameters at each step. qcware.comq-chem.comuni-muenchen.denih.gov This process maps out the change in energy as the molecule twists around a particular bond. For this compound, key torsional angles for investigation would include the rotation around the C(aryl)-C(ethanol) bond and the C(ethanol)-O(hydroxyl) bond. The resulting energy profile reveals the most stable rotational isomers (conformers) as minima on the potential energy surface and the transition states between them as energy maxima. qcware.com

Energy minimization is a computational process that seeks to find the molecular geometry with the lowest possible potential energy, corresponding to a stable conformation. deeporigin.comnih.govtu-dresden.de Algorithms such as steepest descent and conjugate gradient are employed to iteratively adjust atomic positions until a local or global energy minimum is reached. deeporigin.com For this compound, energy minimization would be performed on various starting geometries to locate all significant low-energy conformers. The relative energies of these minimized structures provide insight into their thermodynamic stability and expected populations at a given temperature.

Table 1: Key Torsional Angles for Analysis in this compound

| Dihedral Angle | Description | Expected Influence on Conformation |

| C1-C2-C(ethanol)-O(hydroxyl) | Rotation of the ethanol side chain relative to the phenyl ring. | Influenced by steric interactions between the hydroxyl and methyl groups of the ethanol moiety and the methoxy group on the ring. |

| C2-C(ethanol)-O(hydroxyl)-H | Rotation of the hydroxyl hydrogen. | Determines the potential for intramolecular hydrogen bonding with the methoxy group or the fluorine atom. |

| C1-C2-O(methoxy)-C(methyl) | Rotation of the methoxy group. | Steric hindrance with the adjacent ethanol side chain will likely favor specific orientations. |

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe the electronic properties and reactivity of molecules. semanticscholar.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. emerginginvestigators.orgnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. emerginginvestigators.org

For this compound, the distribution of the HOMO and LUMO would be influenced by the substituent groups on the benzene ring. The methoxy group, being an electron-donating group, would be expected to raise the energy of the HOMO, increasing the molecule's nucleophilicity. Conversely, the fluorine atom, an electron-withdrawing group, would likely lower the energy of the LUMO, enhancing its electrophilicity. studymind.co.uk Computational studies on fluorinated aromatic compounds have shown that fluorine substitution can impact the HOMO-LUMO gap, thereby affecting the molecule's stability. emerginginvestigators.orgacs.orgnih.gov

Table 2: Predicted Influence of Substituents on Frontier Orbitals of this compound

| Substituent | Position | Electronic Effect | Predicted Impact on HOMO | Predicted Impact on LUMO | Predicted Impact on HOMO-LUMO Gap |

| Methoxy (-OCH3) | Ortho | Electron-donating | Increase energy | Minimal effect | Decrease |

| Fluoro (-F) | Para | Electron-withdrawing | Minimal effect | Decrease energy | Decrease |

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.netdntb.gov.uanih.govrsc.orgresearchgate.net It is a valuable tool for predicting and understanding a molecule's reactive behavior, particularly in relation to electrophilic and nucleophilic attacks. researchgate.net The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas denote intermediate potentials.

For this compound, the MEP map would likely show a region of negative potential around the oxygen atoms of the hydroxyl and methoxy groups, as well as the fluorine atom, due to their high electronegativity. These sites would be the most probable locations for interaction with electrophiles. Conversely, the hydrogen atom of the hydroxyl group would be expected to have a positive potential, making it a likely site for nucleophilic attack. The aromatic ring itself will exhibit a complex potential distribution influenced by the competing electronic effects of the methoxy and fluoro substituents. researchgate.net

Conceptual Density Functional Theory (DFT) provides a framework for defining and calculating various chemical concepts that describe a molecule's reactivity. nih.gov These reactivity descriptors are derived from the change in energy with respect to the number of electrons. Key conceptual DFT parameters include:

Electronegativity (χ): A measure of a molecule's ability to attract electrons. It is calculated as the negative of the chemical potential (μ).

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is related to the HOMO-LUMO gap. A larger hardness value implies greater stability and lower reactivity. emerginginvestigators.org

Chemical Softness (S): The reciprocal of chemical hardness, representing the molecule's polarizability.

These parameters can be calculated from the energies of the HOMO and LUMO. While specific calculated values for this compound are not available, the presence of both electron-donating and electron-withdrawing groups suggests a nuanced electronic character that would be reflected in these DFT descriptors. Studies on substituted benzenes provide a basis for predicting how these parameters would be influenced by the fluoro and methoxy groups. researchgate.net

Table 3: Conceptual DFT Parameters and Their Significance

| Parameter | Formula | Interpretation |

| Electronegativity (χ) | χ = -μ ≈ (EHOMO + ELUMO) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | Measure of polarizability and reactivity. |

Intermolecular Interactions and Crystal Packing Analysis (for related compounds)

Hydrogen bonding is a critical non-covalent interaction that plays a major role in determining the structure and properties of molecular crystals. acs.orgresearchgate.netnih.gov In the solid state, molecules of this compound would likely be organized into a three-dimensional network stabilized by hydrogen bonds. The hydroxyl group (-OH) of the ethanol moiety is a classic hydrogen bond donor and acceptor.

Given the molecular structure, several types of hydrogen bonds could be anticipated in the crystal lattice of this compound or related compounds. The most prominent would be intermolecular O-H···O hydrogen bonds, where the hydroxyl group of one molecule donates a hydrogen to the hydroxyl or methoxy oxygen of a neighboring molecule.

The presence of a fluorine atom also introduces the possibility of weaker C-H···F or even O-H···F interactions, although the latter is less common and depends on the specific geometry. nih.gov Studies on fluorinated alcohols have demonstrated the influence of fluorine on hydrogen bonding patterns. acs.orgnih.govacs.org

While a crystal structure for this compound has not been reported in the searched literature, analysis of the crystal packing of related methoxyphenyl nih.govmdpi.comresearchgate.netcardiff.ac.uk and pyrazoline derivatives iucr.org reveals the common occurrence of extensive hydrogen bonding networks that dictate the supramolecular assembly. These networks often involve the methoxy group as a hydrogen bond acceptor. It is therefore highly probable that the crystal structure of this compound would feature a robust hydrogen-bonded framework.

Table 4: Potential Hydrogen Bond Donors and Acceptors in this compound

| Atom/Group | Role | Potential Partners |

| Hydroxyl (-OH) | Donor and Acceptor | Other hydroxyl groups, methoxy oxygen, fluorine |

| Methoxy (-OCH3) | Acceptor | Hydroxyl group |

| Fluorine (-F) | Weak Acceptor | Hydroxyl group, C-H bonds |

Based on a comprehensive search of available scientific literature, specific computational and theoretical investigations focusing on the halogen bonding, Van der Waals, π-π stacking interactions, and Hirshfeld surface analysis for the compound This compound have not been publicly reported.

While the methodologies for these computational analyses are well-established and have been applied to numerous other related compounds, the direct application and resulting data for this compound could not be located. The requested detailed research findings, data tables, and specific discussions on its intermolecular interactions are therefore not available at this time.

Further research and publication in the field of computational chemistry would be required to provide the specific data requested for this particular compound.

Applications of 1 4 Fluoro 2 Methoxyphenyl Ethanol in Advanced Organic Synthesis

Utilization as a Chiral Building Block

Chiral building blocks are fundamental to modern synthetic chemistry, particularly in the development of enantiomerically pure compounds for the pharmaceutical and materials science industries. cymitquimica.com 1-(4-Fluoro-2-methoxyphenyl)ethanol, particularly in its enantiomerically resolved forms like (1R)-1-(4-Fluoro-2-methoxyphenyl)ethan-1-ol, serves as an important chiral starting material. cymitquimica.combldpharm.com

Stereoselective Synthesis of Complex Organic Molecules

The presence of a hydroxyl group at a stereogenic center allows this compound to be a key participant in stereoselective reactions. The principles of stereoselective synthesis are crucial in producing compounds with specific three-dimensional arrangements, which is often a prerequisite for biological activity. nih.gov Organocatalytic methods, for instance, have been successfully employed for the highly diastereoselective synthesis of complex fluorinated molecules, such as 3,3′-bisindolines. nih.gov While not directly involving this compound, these studies highlight the utility of fluorinated synthons in creating stereochemically rich structures. nih.gov

The enantioselective reduction of the corresponding ketone, 1-(4-Fluoro-2-methoxyphenyl)ethanone (B1345703), is a common strategy to access chiral this compound. sigmaaldrich.com Biocatalytic reductions, using enzymes or whole-cell systems, are known to produce chiral alcohols with high enantiomeric excess. mdpi.comresearchgate.net These chiral alcohols are then used as synthons for various biologically active molecules. For example, chiral (R)-1-(4-methoxyphenyl)ethanol is a precursor for anti-inflammatory chiral 3-aryl-3-substituted propanoic acids. researchgate.net This suggests a parallel pathway for the application of enantiopure this compound in the synthesis of complex, biologically relevant molecules.

Scaffold for Novel Chemical Entities

In medicinal chemistry, a molecular scaffold represents the core structure of a compound, which can be systematically modified to create a library of analogs for drug discovery. whiterose.ac.uk The concept of "scaffold hopping" involves replacing a known active core with a novel one to improve properties or find new intellectual property space. researchgate.net The 1-(4-fluoro-2-methoxyphenyl) moiety present in this ethanol (B145695) derivative can serve as a foundational scaffold. Its rigid, fluorinated aromatic structure can be advantageous for binding to biological targets. The fluorine atom can enhance metabolic stability and binding affinity through favorable interactions. nih.gov

The development of novel polyfunctional 3D scaffolds is a key strategy in creating diverse compound libraries for lead-like chemical space. whiterose.ac.uk While direct examples of using this compound as a primary scaffold are emerging, related structures are prevalent in patented chemical entities, such as in substituted N-(4-fluoro-2-methoxy-5-nitrophenyl)pyrimidin-2-amine compounds, which act as a novel scaffold for kinase inhibition. google.com This indicates the potential of the 4-fluoro-2-methoxyphenyl group as a valuable component in designing new chemical entities.

Precursor for the Development of Advanced Chemical Intermediates

Beyond its direct use, this compound is a valuable precursor for a wide range of more complex chemical intermediates. These intermediates are then utilized in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).

In Pharmaceutical Development Research

The development of new pharmaceuticals often relies on the availability of unique and functionalized intermediates. mdpi.com Chiral alcohols, such as this compound, are critical intermediates in the synthesis of many APIs. mdpi.com The introduction of fluorine into drug candidates is a common strategy to improve pharmacokinetic and pharmacodynamic properties. nih.gov

Research has shown that derivatives of this compound are being explored for their therapeutic potential. For instance, a series of 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives were synthesized, where the hydroxyl group of a precursor alcohol was converted to a fluoro group, and these compounds were evaluated for their antimalarial activity. biointerfaceresearch.com Although the starting material was not identical, this demonstrates a common synthetic strategy where an ethanol moiety is a key intermediate. biointerfaceresearch.com Similarly, fluoro-analogues of other complex molecules have been synthesized and evaluated as selective receptor antagonists, underscoring the importance of fluorinated building blocks in drug discovery. acs.org The related compound, 2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol, is also under investigation as a potential active pharmaceutical ingredient or intermediate. smolecule.com

In Specialty Chemical Synthesis

The unique properties imparted by the fluorine and methoxy-substituted phenyl ring make this compound a useful precursor in the synthesis of specialty chemicals. smolecule.com These are chemicals produced for specific applications and are valued for their performance characteristics. Fluorinated compounds, in particular, are used in the production of materials with enhanced properties, such as coatings, adhesives, and electronic materials.

The chemical reactivity of this compound allows for its conversion into a variety of other functional groups, making it a versatile starting point for specialty chemical synthesis. For example, the hydroxyl group can be oxidized to a ketone, or the entire side chain can be modified. smolecule.com This versatility allows for the creation of a diverse range of molecules tailored for specific industrial applications.

Synthetic Routes to Analogues and Derivatives

The chemical structure of this compound allows for the synthesis of a wide array of analogues and derivatives through various synthetic transformations. These reactions can target the hydroxyl group, the aromatic ring, or the methyl group of the ethanol side chain.

One common approach is the modification of the hydroxyl group. For example, it can be replaced with a fluorine atom using reagents like diethylaminosulfur trifluoride (DAST) to create fluoro-derivatives. biointerfaceresearch.com Another route involves the condensation of the precursor ketone, 1-(4-fluoro-2-methoxyphenyl)ethanone, with various aldehydes to form chalcones, such as 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. researchgate.net

The aromatic ring can also be further functionalized. For example, electrophilic aromatic substitution reactions could introduce additional substituents, although the directing effects of the existing fluoro and methoxy (B1213986) groups would need to be considered.

Below is a table summarizing some synthetic routes to derivatives starting from or related to this compound.

| Starting Material | Reagents and Conditions | Product Type | Reference |

| Hydroxy compounds (analogous to this compound) | Diethylaminosulfur trifluoride (DAST) in dichloromethane | Fluoro derivatives | biointerfaceresearch.com |

| 4-fluoro-2-methoxybenzaldehyde (B41509) (precursor) | Chloroform, sodium hydroxide (B78521) | Dichloroethanol derivative | smolecule.com |

| 4'-fluoro-2'-methoxy-4-nitrobiphenyl (related structure) | H₂, 5% Pd/C, ethanol | Aniline derivative | prepchem.com |

| 5-Fluorosalicylaldehyde and 4-methoxyacetophenone (related structures) | NaOH, ethanol, water | Chalcone (B49325) (prop-2-en-1-one derivative) | mdpi.com |

| 3,3-Tetramethyleneglutaric anhydride (B1165640) and ethanolamine, then thionyl chloride, then N-arylpiperazines | Multi-step synthesis | Piperazine-substituted diones | acs.org |

The synthesis of complex heterocyclic structures, such as benzothiepines, has also been achieved using precursors that share the fluoro-methoxyphenyl moiety, demonstrating the broad utility of this structural motif in constructing diverse molecular frameworks. acs.org

Elaboration into Fluorinated Chalcone Derivatives

The synthesis of fluorinated chalcone derivatives from this compound is a multi-step process that begins with the oxidation of the secondary alcohol to a ketone. This oxidation yields 1-(4-fluoro-2-methoxyphenyl)ethanone, also known as 4'-fluoro-2'-methoxyacetophenone. This ketone is a crucial intermediate that serves as one of the primary reactants in the Claisen-Schmidt condensation, a cornerstone reaction for chalcone synthesis. researchgate.netcore.ac.ukrasayanjournal.co.in

The Claisen-Schmidt condensation involves the base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens. core.ac.uk In this context, 4'-fluoro-2'-methoxyacetophenone is condensed with various substituted benzaldehydes. The reaction is typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent like ethanol. researchgate.netresearchgate.net This process leads to the formation of (E)-1-(4-fluoro-2-methoxyphenyl)-3-(aryl)prop-2-en-1-ones, which are fluorinated chalcone derivatives. The general structure of these chalcones features the 4-fluoro-2-methoxyphenyl group from the initial alcohol and a variously substituted aryl group from the aldehyde.

For instance, the condensation of 2'-fluoro-4'-methoxyacetophenone (B1349110) with 4-chlorobenzaldehyde (B46862) using aqueous sodium hydroxide in ethanol produces (E)-3-(4-chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. researchgate.net The versatility of this method allows for the creation of a library of chalcone derivatives by simply varying the substituted benzaldehyde (B42025) used in the condensation step.

| Derivative Name | Starting Aldehyde | Resulting Chalcone |

| (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one | 4-Chlorobenzaldehyde | A chalcone with a 4-chlorophenyl substituent. researchgate.net |

| (E)-3-(4-Methylphenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one | 4-Methylbenzaldehyde | A chalcone with a 4-methylphenyl substituent. |

| (E)-3-(4-Methoxyphenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one | 4-Methoxybenzaldehyde | A chalcone with a 4-methoxyphenyl (B3050149) substituent. |

Synthesis of Pyrazole (B372694) and Other Heterocyclic Derivatives

The fluorinated chalcones derived from this compound are valuable intermediates for the synthesis of five- and six-membered heterocyclic compounds, most notably pyrazoles. Pyrazoles are a class of heterocyclic compounds that are well-documented for their wide range of biological activities. researchgate.netresearchgate.netmdpi.com

The most common method for synthesizing pyrazoles from chalcones is through a cyclocondensation reaction with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O) or its substituted derivatives. researchgate.nettandfonline.com The α,β-unsaturated ketone system of the chalcone reacts with the hydrazine, which acts as a binucleophile, to form a pyrazoline intermediate. This intermediate can then be oxidized in situ or in a separate step to yield the aromatic pyrazole ring. The reaction is often carried out by refluxing the chalcone and hydrazine hydrate in a solvent such as ethanol. tandfonline.com

For example, a chalcone such as (E)-1-(4-fluoro-2-methoxyphenyl)-3-(aryl)prop-2-en-1-one can be reacted with hydrazine hydrate to yield a 3-(4-fluoro-2-methoxyphenyl)-5-(aryl)-1H-pyrazole. rsc.org The substituents on the final pyrazole are determined by the structure of the initial chalcone. This synthetic route provides a straightforward method for producing a variety of substituted pyrazoles. rsc.org

Beyond pyrazoles, the reactive nature of the chalcone precursor allows for the synthesis of other heterocyclic systems. For example, condensation with hydroxylamine (B1172632) hydrochloride can yield isoxazolines, and reaction with thiourea (B124793) can produce dihydropyrimidine-2(1H)-thiones. researchgate.net Furthermore, the 1-(4-fluoro-2-methoxyphenyl) moiety can be incorporated into other heterocyclic structures, such as 1,3,4-oxadiazoles, through different synthetic pathways that may also originate from derivatives of the title compound. nih.gov

| Heterocycle Type | Key Reagent | General Product Structure |

| Pyrazole | Hydrazine Hydrate | 3-(4-Fluoro-2-methoxyphenyl)-5-(aryl)-1H-pyrazole rsc.org |

| Isoxazoline | Hydroxylamine Hydrochloride | A 4,5-dihydroisoxazole with the 4-fluoro-2-methoxyphenyl moiety. researchgate.net |

| Dihydropyrimidine-2(1H)-thione | Thiourea | A dihydropyrimidine (B8664642) derivative incorporating the chalcone backbone. researchgate.net |

| 1,3,4-Oxadiazole | Aromatic Carboxylic Acids (via benzohydrazide (B10538) intermediate) | A 2,5-disubstituted-1,3,4-oxadiazole containing the 5-chloro-2-methoxyphenyl moiety, indicating potential for similar syntheses with the 4-fluoro-2-methoxyphenyl group. nih.gov |

Derivatization via Substitution and Oxidation Reactions

The chemical reactivity of this compound allows for its derivatization through both substitution and oxidation reactions, further expanding its utility in organic synthesis.

Oxidation Reactions The secondary alcohol group is a primary site for oxidation. Controlled oxidation can convert this compound into 1-(4-fluoro-2-methoxyphenyl)ethanone (4'-fluoro-2'-methoxyacetophenone). smolecule.com This transformation is fundamental for the subsequent synthesis of chalcones and their heterocyclic derivatives as described in the sections above. Common oxidizing agents for this purpose include chromium-based reagents (e.g., chromium trioxide) or potassium permanganate. smolecule.com Another advanced oxidation method is the Rubottom oxidation, which involves the oxidation of the corresponding silyl (B83357) enol ether with a peroxyacid like m-CPBA to yield an α-hydroxy ketone, providing a route to further functionalized products. alfa-chemistry.com

Substitution Reactions Substitution reactions can occur at different positions on the molecule. The hydroxyl group of the ethanol moiety can be a target for substitution. It can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution by a variety of nucleophiles. Fluorinated alcohols, in general, can act as promoters for the direct substitution of allylic alcohols with various nucleophiles. acs.org

Additionally, the fluoro group on the aromatic ring can potentially undergo nucleophilic aromatic substitution (SNA_r). However, such reactions on unactivated aryl fluorides are typically challenging. The reactivity towards SNA_r can be significantly enhanced by the presence of strong electron-withdrawing groups at the ortho and/or para positions relative to the fluorine atom. libretexts.org In the case of this compound, the methoxy group is an electron-donating group, which does not facilitate nucleophilic attack on the fluoro-substituted carbon. Therefore, direct substitution of the fluorine atom would require harsh reaction conditions or transformation into a more activated derivative.

| Reaction Type | Reagent(s) | Product(s) |

| Oxidation | Chromium Trioxide / Potassium Permanganate | 1-(4-Fluoro-2-methoxyphenyl)ethanone smolecule.com |

| Oxidation | m-CPBA (on corresponding silyl enol ether) | α-Hydroxy-1-(4-fluoro-2-methoxyphenyl)ethanone alfa-chemistry.com |

| Substitution | Tosyl Chloride, then a Nucleophile | O-substituted derivatives of this compound |

| Substitution (Aromatic) | Strong Nucleophile (on activated ring) | Potential for substitution of the fluoro group, though not favored in this specific compound without further modification. libretexts.org |

Comparative Academic Studies with Analogous Fluorinated and Methoxylated Ethanols

Comparative Analysis of Synthetic Efficiency and Stereoselectivity for Analogues

The synthesis of chiral phenylethanols, including 1-(4-fluoro-2-methoxyphenyl)ethanol, is often achieved through the reduction of the corresponding acetophenone (B1666503). The efficiency and stereoselectivity of this reduction are paramount, particularly for pharmaceutical applications where a single enantiomer is typically desired.

A common synthetic route involves the reduction of 1-(4-fluoro-2-methoxyphenyl)ethanone (B1345703). For analogous compounds like 4'-methoxyacetophenone (B371526), biocatalytic methods have proven highly effective for stereoselective reduction. The use of immobilized Trigonopsis variabilis cells has been shown to reduce 4'-methoxyacetophenone to (R)-1-(4-methoxyphenyl)ethanol with a high yield (97.2%) and excellent enantiomeric excess (>99%). researchgate.net Such biocatalytic approaches often offer superior stereoselectivity compared to traditional chemical methods and can be performed under mild, environmentally benign conditions. researchgate.net

The synthesis of fluorinated building blocks themselves can be complex. Late-stage fluorination is a critical strategy in the synthesis of radiolabeled compounds for positron emission tomography (PET), where the short half-life of fluorine-18 (B77423) necessitates rapid and efficient incorporation. nih.gov Synthetic strategies for more complex analogues often involve multi-step sequences. For instance, the synthesis of a PET imaging ligand started from (2-fluoro-4-methoxyphenyl)boronic acid, which underwent a Suzuki coupling reaction as a key step, with a reported yield of 77% for this transformation. nih.gov Research into developing novel catalytic methods, such as multi-catalytic enantioselective fluorination-aldolization sequences, aims to construct challenging fluorinated 1,3-diols with multiple contiguous stereocenters. theses.fr

| Target Compound | Method | Key Features | Yield / Stereoselectivity | Reference |

|---|---|---|---|---|

| (R)-1-(4-methoxyphenyl)ethanol | Biocatalytic reduction of 4'-methoxyacetophenone | Immobilized Trigonopsis variabilis cells | 97.2% yield, >99% e.e. | researchgate.net |

| Fluorinated 1,3-diols | Multi-catalytic enantioselective fluorination-aldolization | Organocatalysis, Kinetic Resolution | High diastereocontrol | theses.fr |

| Ethyl 5-(2-fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxylate | Suzuki Coupling | Coupling of a boronic acid with a pyridine (B92270) derivative | 77% yield | nih.gov |

Influence of Substituent Position and Nature on Molecular Conformation and Reactivity

The specific placement of fluoro and methoxy (B1213986) groups on the phenyl ring profoundly influences molecular conformation and, consequently, chemical reactivity. The interplay between steric hindrance and electronic effects dictates the preferred spatial arrangement of the molecule.

A key example of positional influence is seen in ortho-fluoro substituted acetophenones. Detailed NMR studies have revealed that these compounds strongly prefer an s-trans conformation, where the fluorine and the carbonyl oxygen are in an anti-periplanar arrangement. This preference is driven by the strong electrostatic repulsion between the polar C-F and C=O bonds in the alternative s-cis conformer. acs.org This conformational locking can be detected through "through-space" NMR spin-spin coupling between the ortho-fluorine and the protons of the acetyl group, a phenomenon that is absent in the 3'- and 4'-fluoro isomers. acs.org This demonstrates how an ortho-substituent can enforce a specific conformation that is not observed with substituents at other positions.

The position of fluorine substitution also modulates the Lewis acidity of related compounds like phenylboronic acids. The introduction of fluorine enhances acidity, but the magnitude of this effect depends on the position and number of fluorine atoms. researchgate.net In some cases, an ortho-substituent can participate in intramolecular hydrogen bonding, further influencing the molecule's structure and properties. researchgate.net

The nature of the substituent (e.g., -OCH3 vs. -OCF3) also has a dramatic effect. As previously mentioned, Ar-OCH3 systems favor a coplanar arrangement to facilitate resonance, while Ar-OCF3 systems adopt an orthogonal conformation. rsc.org This difference in geometry directly impacts the molecule's electronic properties and potential for intermolecular interactions. For this compound, the ortho-methoxy group is expected to have a significant steric presence, influencing the rotational freedom of the ethanol (B145695) side chain and its orientation relative to the phenyl ring.

Comparative Spectroscopic Analysis and Interpretation for Related Derivatives

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide invaluable data for elucidating the structure of fluorinated and methoxylated compounds.

¹H NMR Spectroscopy: In analogues of this compound, several characteristic signals are observed. The protons of the methoxy group (-OCH3) typically appear as a sharp singlet around δ 3.7-3.8 ppm. nih.govbendola.comnih.gov The aromatic protons exhibit complex splitting patterns due to coupling with each other and, in fluorinated compounds, with the ¹⁹F nucleus. For a 2,4-disubstituted pattern as in this compound, the aromatic region would show distinct multiplets corresponding to the three ring protons. For example, in a related 5-(2-fluoro-4-methoxyphenyl) derivative, the aromatic protons appear as a triplet at δ 7.06 ppm and two doublets of doublets at δ 6.78 and 6.71 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is highly informative, showing large C-F coupling constants. The carbon directly bonded to fluorine exhibits a large one-bond coupling (¹JCF), while carbons two or three bonds away show smaller but significant couplings (²JCF, ³JCF). In a 2-fluoro-4-methoxyphenyl derivative, the carbon bearing the fluorine (C-2) resonates at δ 159.5 ppm with a large coupling constant (d, J = 246.9 Hz), while C-1 and C-3 show smaller couplings of J = 16.4 Hz and J = 4.4 Hz, respectively. nih.gov

Infrared (IR) Spectroscopy: IR spectra of these compounds show characteristic absorption bands. A strong, broad band corresponding to the O-H stretch of the alcohol is expected in the region of 3200-3600 cm⁻¹. The C-O stretching vibrations of the ether and alcohol typically appear in the 1000-1300 cm⁻¹ range. In related methoxyphenyl derivatives, a strong band around 1250 cm⁻¹ is often assigned to the aryl-O-CH3 asymmetric stretch. The C-F stretch usually appears as a strong band in the 1000-1400 cm⁻¹ region. In ferrocenyl-chalcones containing a fluoro-methoxy phenyl unit, C-H stretching modes were observed around 2840 cm⁻¹ for the methoxy group, and the saturated carbonyl group gave an intense peak near 1650 cm⁻¹. plos.org

| Compound Type | Technique | Characteristic Signal / Band | Typical Value (ppm or cm⁻¹) | Reference |

|---|---|---|---|---|

| p-Methoxyphenyl derivative | ¹H NMR | -OCH₃ protons (singlet) | δ 3.71 - 3.84 | nih.govbendola.com |

| 2-Fluoro-4-methoxyphenyl derivative | ¹³C NMR | ¹JCF coupling for C-F | ~247 Hz | nih.gov |

| 2-Fluoro-4-methoxyphenyl derivative | ¹³C NMR | ³JCF coupling for C-C-C-F | ~4.4 Hz | nih.gov |

| p-Fluorophenyl derivative | ¹H NMR | Through-space ⁵JHF (in o-fluoro acetophenones) | 3.20 - 5.03 Hz | acs.org |

| Methoxyphenyl chalcone (B49325) | IR | C-H stretch (methoxy) | ~2840 cm⁻¹ | plos.org |

| p-Methoxyphenyl maleanilic acid | IR | O-H stretch (carboxylic acid) | 3262 cm⁻¹ (broad) | scispace.com |

Future Research Directions and Unexplored Avenues

Development of Novel and Highly Efficient Enantioselective Synthetic Methodologies

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. google.comacs.org While methods for producing 1-(4-fluoro-2-methoxyphenyl)ethanol exist, future research will undoubtedly focus on creating more sustainable and efficient enantioselective synthetic routes.

Key areas of development include:

Novel Catalyst Systems: There is a continuous search for new catalysts that offer high reactivity and selectivity. google.com This includes the development of catalysts based on earth-abundant and non-toxic metals like iron, which can be used in asymmetric transfer hydrogenation of the precursor ketone. rsc.orgresearchgate.net Chiral phosphinamides and peptide-based ligands are also emerging as effective catalysts for the asymmetric reduction of prochiral ketones. rsc.orgnih.gov The goal is to move away from expensive and toxic heavy metals, creating greener synthetic pathways.

Biocatalysis: The use of enzymes, or biocatalysts, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. mdpi.com Organisms like Trigonopsis variabilis and various yeast species have been used for the stereoselective reduction of related acetophenones to their corresponding chiral alcohols. mdpi.comresearchgate.net Future work could identify or engineer specific enzymes for the high-yield production of the desired (R) or (S) enantiomer of this compound. nih.gov

| Methodology | Potential Advantages | Key Research Focus | Relevant Compound Classes |

|---|---|---|---|

| Novel Metal Catalysis | High efficiency, potential for high enantioselectivity. google.comrsc.org | Development of earth-abundant metal catalysts (e.g., Iron), novel chiral ligands. rsc.orgrsc.orgnih.gov | Aryl alkyl ketones, heteroaryl ketones. google.comrsc.org |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. mdpi.com | Enzyme screening and engineering (e.g., alcohol dehydrogenases). nih.govacademie-sciences.fr | Substituted acetophenones. mdpi.comresearchgate.net |

| Continuous Flow Chemistry | Improved safety, scalability, process control, and purity. acs.org | Integration of optimized catalysts into flow reactors. | Pharmaceutical intermediates. acs.org |

Integration of Advanced Machine Learning and AI in Synthetic Route Design and Optimization

Future applications in the synthesis of this compound include:

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic pathways that may not be obvious to human chemists. pharmafeatures.comcas.org

Catalyst Design and Discovery: By analyzing the relationship between a catalyst's structure and its performance, ML models can predict the efficacy of new catalysts and even design novel ones with enhanced selectivity. chiralpedia.comazorobotics.comnih.govacs.org This data-driven approach can expedite the discovery of superior catalysts for asymmetric synthesis. nih.gov

Reaction Optimization: AI algorithms can optimize reaction conditions such as temperature, solvent, and reactant concentrations to maximize yield and purity, reducing the need for extensive trial-and-error experimentation. beilstein-journals.orgchemcopilot.com The integration of AI with automated robotic platforms could lead to self-driving laboratories for rapid synthesis and optimization. pharmafeatures.com